molecular formula C20H19ClN2O3 B15028038 (5Z)-5-(5-chloro-2-ethoxybenzylidene)-3-(4-methylbenzyl)imidazolidine-2,4-dione

(5Z)-5-(5-chloro-2-ethoxybenzylidene)-3-(4-methylbenzyl)imidazolidine-2,4-dione

Cat. No.: B15028038
M. Wt: 370.8 g/mol
InChI Key: NOXJNUOMTIDVEI-BOPFTXTBSA-N
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Description

(5Z)-5-(5-chloro-2-ethoxybenzylidene)-3-(4-methylbenzyl)imidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine-2,4-diones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(5-chloro-2-ethoxybenzylidene)-3-(4-methylbenzyl)imidazolidine-2,4-dione typically involves the condensation of appropriate benzylidene and imidazolidine-2,4-dione derivatives under controlled conditions. Common reagents used in the synthesis include:

  • Benzylidene derivatives
  • Imidazolidine-2,4-dione derivatives
  • Catalysts such as acids or bases
  • Solvents like ethanol or methanol

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(5-chloro-2-ethoxybenzylidene)-3-(4-methylbenzyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Reaction with nucleophiles or electrophiles to replace specific functional groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substitution reagents: Halogens, alkylating agents

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic agent for treating diseases due to its biological activity.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5Z)-5-(5-chloro-2-ethoxybenzylidene)-3-(4-methylbenzyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor modulation: Interacting with cellular receptors to modulate their activity.

    Signal transduction: Affecting intracellular signaling pathways to alter cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-(5-chloro-2-ethoxybenzylidene)-3-(4-methylbenzyl)imidazolidine-2,4-dione can be compared with other imidazolidine-2,4-dione derivatives such as:
    • (5Z)-5-(5-chloro-2-methoxybenzylidene)-3-(4-methylbenzyl)imidazolidine-2,4-dione
    • (5Z)-5-(5-chloro-2-ethoxybenzylidene)-3-(4-chlorobenzyl)imidazolidine-2,4-dione

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the presence of the 5-chloro-2-ethoxybenzylidene and 4-methylbenzyl groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C20H19ClN2O3

Molecular Weight

370.8 g/mol

IUPAC Name

(5Z)-5-[(5-chloro-2-ethoxyphenyl)methylidene]-3-[(4-methylphenyl)methyl]imidazolidine-2,4-dione

InChI

InChI=1S/C20H19ClN2O3/c1-3-26-18-9-8-16(21)10-15(18)11-17-19(24)23(20(25)22-17)12-14-6-4-13(2)5-7-14/h4-11H,3,12H2,1-2H3,(H,22,25)/b17-11-

InChI Key

NOXJNUOMTIDVEI-BOPFTXTBSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)Cl)/C=C\2/C(=O)N(C(=O)N2)CC3=CC=C(C=C3)C

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)C=C2C(=O)N(C(=O)N2)CC3=CC=C(C=C3)C

Origin of Product

United States

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